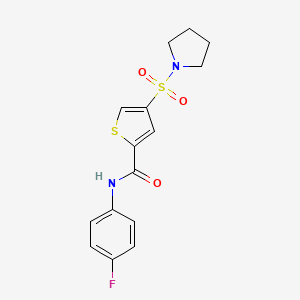

![molecular formula C16H14N2O6 B5576409 ethyl 5-{[(1-benzofuran-2-ylcarbonyl)oxy]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5576409.png)

ethyl 5-{[(1-benzofuran-2-ylcarbonyl)oxy]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a benzofuran ring, and an imidazole ring . The benzofuran ring is a heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its rings . The imidazole ring is a five-membered planar ring, which includes two nitrogen atoms that have nonadjacent positions .

Synthesis Analysis

The synthesis of this compound could potentially involve several steps, starting with the formation of the benzofuran ring, followed by the introduction of the imidazole ring . One possible method for the synthesis of benzofuran derivatives involves a unique free radical cyclization cascade . The ethyl 5-nitrobenzofuran-2-carboxylate was obtained in good yields and purity .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings . The benzofuran ring and the imidazole ring contribute to the planarity of the molecule, while the ethyl ester group adds some bulkiness .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the benzofuran and imidazole rings, as well as the ethyl ester group . The benzofuran ring, in particular, is known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran and imidazole rings could potentially increase the compound’s stability and affect its reactivity .Aplicaciones Científicas De Investigación

Corrosion Inhibition Properties

Research on 1,3,4-oxadiazole derivatives, closely related to the target compound, demonstrates their effectiveness as corrosion inhibitors for mild steel in sulfuric acid environments. The studies utilized a combination of gravimetric, electrochemical, and computational methods to evaluate the corrosion inhibition performance. The adsorption of these inhibitors on mild steel was found to be best described by the Langmuir adsorption isotherm, suggesting a mixed mechanism involving both physisorption and chemisorption (Ammal, Prajila, & Joseph, 2018).

Crystal Structure Analysis

Another study focused on the crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. This compound's structure was determined using X-ray diffraction, IR, 1H, and 13C NMR spectroscopy. The study provides valuable information on the molecular geometry and intramolecular interactions, such as hydrogen bonding, which could be relevant for understanding the physical and chemical properties of similar compounds (Marjani, 2013).

Synthesis and Antimicrobial Activity

A research article on the synthesis of new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives discusses the antimicrobial activity of these compounds. This study illustrates the potential of benzofuran derivatives in developing new antimicrobial agents. The described synthetic route and biological testing could serve as a model for further research on related compounds (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008).

Photolysis and Chemical Transformations

Further research into the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihyroisoxazole-4-carboxylate in various solvents provides insight into the photochemical behavior of oxo-dihydroisoxazoles. Understanding these photolytic pathways, including photoisomerisation and loss of carbon dioxide, could be beneficial for designing light-responsive materials or studying the stability of related compounds under UV light exposure (Ang & Prager, 1992).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 5-(1-benzofuran-2-carbonyloxymethyl)-2-oxo-1,3-dihydroimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c1-2-22-15(20)13-10(17-16(21)18-13)8-23-14(19)12-7-9-5-3-4-6-11(9)24-12/h3-7H,2,8H2,1H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFFJRDWKCMXGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N1)COC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,7aS)-1-methyl-4-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5576327.png)

![1-Nitro-13-oxa-8,10-diazatetracyclo[7.5.0.02,7.010,14]tetradeca-2,4,6,11-tetraene](/img/structure/B5576335.png)

![4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide](/img/structure/B5576338.png)

![2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5576342.png)

![3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5576348.png)

![N-cyclohexyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5576395.png)

![3',5'-DIETHYL 1',2',6'-TRIMETHYL-1',4'-DIHYDRO-[2,4'-BIPYRIDINE]-3',5'-DICARBOXYLATE](/img/structure/B5576417.png)

![4-(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5576418.png)

![(2E)-N-[4-(acetylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B5576425.png)

![3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5576429.png)